molecular formula C12H12ClNO3 B14903622 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

Cat. No.: B14903622
M. Wt: 253.68 g/mol
InChI Key: NDJGJYPYDUTGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group and the spiro linkage contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one typically involves a multi-step process. One common method includes the reaction of a suitable benzo[b]azepine precursor with a chlorinating agent to introduce the chloro group. This is followed by the formation of the spiro linkage through a cyclization reaction involving a dioxolan derivative. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like Lewis acids to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.

    Cyclization Reactions: Further cyclization can occur to form more complex polycyclic structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one involves its interaction with specific molecular targets. The chloro group and spiro structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one include:

The uniqueness of 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one lies in its spiro structure, which imparts specific steric and electronic properties that are not present in its analogs.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

9'-chlorospiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one

InChI

InChI=1S/C12H12ClNO3/c13-9-3-1-2-8-6-12(16-4-5-17-12)7-10(15)14-11(8)9/h1-3H,4-7H2,(H,14,15)

InChI Key

NDJGJYPYDUTGFN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3=C(C(=CC=C3)Cl)NC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.